MK-677 vs. Placebo: Increase in Fat-Free Mass in Healthy Older Adults
In a 2-year randomized, double-blind, placebo-controlled trial (n=65 healthy older adults, 60-81 years), daily administration of 25 mg MK-677 significantly increased fat-free mass compared to placebo, which declined over the same period. This demonstrates MK-677's anabolic efficacy in an aging population, a key differentiator from placebo or inert comparators [1].
| Evidence Dimension | Change in Fat-Free Mass (FFM) from Baseline |
|---|---|
| Target Compound Data | +1.1 kg (95% CI: 0.7 to 1.5 kg) |
| Comparator Or Baseline | Placebo: -0.5 kg (95% CI: -1.1 to 0.2 kg) |
| Quantified Difference | Net difference of +1.6 kg; P < 0.001 |
| Conditions | 2-year, double-blind, randomized, placebo-controlled, modified-crossover clinical trial in healthy older adults |
Why This Matters
This is a large, long-term human study providing robust, statistically significant evidence for MK-677's ability to increase lean mass, directly contradicting the age-related decline seen in placebo, which is critical for justifying its selection in sarcopenia and healthy aging research.
- [1] Nass R, Pezzoli SS, Oliveri MC, Patrie JT, Harrell FE Jr, Clasey JL, et al. Effects of an oral ghrelin mimetic on body composition and clinical outcomes in healthy older adults: a randomized trial. Ann Intern Med. 2008;149(9):601-11. View Source
